molecular formula C12H17N3O3S B6263926 4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC + CAS No. 1708178-91-9

4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC +

Cat. No.: B6263926
CAS No.: 1708178-91-9
M. Wt: 283.3
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Description

4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC typically involves the reaction of pyrimidine derivatives with thiourea in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Another common method involves the cyclization of 2-aminopyridine derivatives with carbon disulfide and a base, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-2-MERCAPTO-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDINE-6-CARBOXYLIC is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and other enzymes makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

1708178-91-9

Molecular Formula

C12H17N3O3S

Molecular Weight

283.3

Purity

91

Origin of Product

United States

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